molecular formula C23H33NOSi B152458 (S)-2-(((tert-Butyldimethylsilyl)oxy)diphenylmethyl)pyrrolidine CAS No. 864466-71-7

(S)-2-(((tert-Butyldimethylsilyl)oxy)diphenylmethyl)pyrrolidine

Cat. No. B152458
CAS RN: 864466-71-7
M. Wt: 367.6 g/mol
InChI Key: YJFSFDYMOMREQP-NRFANRHFSA-N
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Description

“(S)-2-(((tert-Butyldimethylsilyl)oxy)diphenylmethyl)pyrrolidine” is a chemical compound with the CAS Number: 134756-75-5 . It is also known as "tert-butyl (dimethyl)silyl (2S)-2-pyrrolidinylmethyl ether" . The compound appears as a colorless to white to yellow to yellow-brown sticky oil to solid or liquid .


Molecular Structure Analysis

The molecular formula of this compound is C23H33NOSi . It contains a total of 61 bonds, including 28 non-H bonds, 12 multiple bonds, 6 rotatable bonds, 12 aromatic bonds, 1 five-membered ring(s), 2 six-membered ring(s), 1 secondary amine(s) (aliphatic), and 1 Pyrrolidine(s) .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 367.600 g/mol . It has a density of 1.0±0.1 g/cm3 . The boiling point is predicted to be 445.2±35.0 °C at 760 mmHg .

Scientific Research Applications

Organic Synthesis: Protecting Group in Chemical Reactions

This compound is used as a protecting group for alcohols and other reactive hydroxyl-containing compounds. In organic synthesis, protecting groups like the tert-butyldimethylsilyl (TBS) moiety are crucial for preventing unwanted reactions at sensitive sites during complex chemical transformations . The TBS group can be easily deprotected under mild conditions, which is advantageous for multi-step synthesis processes.

Pharmaceutical Research: Drug Design and Development

In pharmaceutical research, the tert-butyl-diphenylsilyl group is often employed to modify the pharmacokinetic properties of drug candidates. By altering the compound’s lipophilicity and steric hindrance, researchers can improve drug absorption, distribution, metabolism, and excretion (ADME) profiles .

Material Science: Surface Modification

The compound is used in material science for surface modification of various materials. The silyl group can be used to introduce organic functionalities onto inorganic surfaces, which can alter surface properties such as hydrophobicity, chemical resistance, and biocompatibility .

Catalysis: Intermediate in Catalyst Development

In catalysis, this compound serves as an intermediate in the development of new catalysts. The silyl group can stabilize reactive intermediates or act as a ligand to metal centers, influencing the catalyst’s activity and selectivity .

Analytical Chemistry: Derivatization Agent

It acts as a derivatization agent in analytical chemistry, particularly in chromatography. Derivatization can increase the volatility and detectability of compounds, facilitating their analysis by gas chromatography (GC) or liquid chromatography (LC) .

Biochemistry: Study of Enzymatic Reactions

The tert-butyl-diphenylsilyl group is utilized in biochemistry to study enzymatic reactions . It can be used to probe the mechanism of enzymes that interact with pyrrolidine rings or to protect specific functional groups during enzymatic assays .

Polymer Chemistry: Modifier for Polymer Properties

In polymer chemistry, this compound is used to modify polymer properties . It can be incorporated into polymer chains to influence the physical properties of the material, such as flexibility, toughness, and thermal stability .

Nanotechnology: Precursor for Nanomaterial Synthesis

Lastly, in nanotechnology, it serves as a precursor for the synthesis of nanomaterials. The silyl group can be used to create silicon-containing nanostructures with potential applications in electronics, photonics, and drug delivery systems .

Mechanism of Action

The mechanism of action of this compound is not clear from the available information. It’s worth noting that the compound is a derivative of Diphenylprolinol, which is a norepinephrine-dopamine reuptake inhibitor used as a designer drug .

Safety and Hazards

The compound is classified under GHS07 and has the signal word "Warning" . The hazard statements include H302, H315, H319, H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P264, P270, P271, P280, P301, P301, P302, P304, P305, P312, P313, P330, P332, P337, P338, P340, P351, P352, P362, P403, P405 .

properties

IUPAC Name

tert-butyl-[diphenyl-[(2S)-pyrrolidin-2-yl]methoxy]-dimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H33NOSi/c1-22(2,3)26(4,5)25-23(21-17-12-18-24-21,19-13-8-6-9-14-19)20-15-10-7-11-16-20/h6-11,13-16,21,24H,12,17-18H2,1-5H3/t21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJFSFDYMOMREQP-NRFANRHFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OC(C1CCCN1)(C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[Si](C)(C)OC([C@@H]1CCCN1)(C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H33NOSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-(((tert-Butyldimethylsilyl)oxy)diphenylmethyl)pyrrolidine

CAS RN

864466-71-7
Record name 864466-71-7
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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